N-(thien-2-ylmethyl)adamantan-1-amine hydrochloride
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Overview
Description
N-(thien-2-ylmethyl)adamantan-1-amine hydrochloride is a chemical compound with the molecular formula C15H22ClNS and a molecular weight of 283.86 . This compound is known for its unique structure, which combines an adamantane core with a thienylmethyl group, making it a subject of interest in various fields of scientific research .
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or other biological molecules.
Mode of Action
A related compound, 1-aminoadamantane (amantadine), has been shown to inhibit current flow through nmda receptor channels . It’s main inhibitory action at pharmaceutically relevant concentrations results from stabilization of closed states of the channel
Result of Action
If it acts similarly to Amantadine, it might stabilize closed states of NMDA receptor channels, potentially influencing neuronal activity .
Action Environment
It is recommended to store the compound at room temperature , suggesting that temperature could affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thien-2-ylmethyl)adamantan-1-amine hydrochloride typically involves the reaction of adamantan-1-amine with thien-2-ylmethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction can be represented as follows:
Adamantan-1-amine+Thien-2-ylmethyl chloride→N-(thien-2-ylmethyl)adamantan-1-amine hydrochloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(thien-2-ylmethyl)adamantan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienyl group to a thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the thienyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
N-(thien-2-ylmethyl)adamantan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-Adamantanamine hydrochloride: This compound shares the adamantane core but lacks the thienylmethyl group.
2-Adamantanamine hydrochloride: Similar to 1-adamantanamine hydrochloride but with a different substitution pattern on the adamantane core.
Uniqueness
N-(thien-2-ylmethyl)adamantan-1-amine hydrochloride is unique due to the presence of both the adamantane core and the thienylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)adamantan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NS.ClH/c1-2-14(17-3-1)10-16-15-7-11-4-12(8-15)6-13(5-11)9-15;/h1-3,11-13,16H,4-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGCXDLUSFGBEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCC4=CC=CS4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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